6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazole derivative that has garnered significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 9th position of the carbazole ring system, along with a ketone functional group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves the following steps:
Starting Material: The synthesis begins with 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Methylation: A solution of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one in anhydrous acetone is cooled to 0°C, and sodium hydride is added. The mixture is stirred at room temperature for 30 minutes, followed by the addition of methyl iodide.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ketone functional group at the 1st position can be reduced to an alcohol or oxidized to a carboxylic acid under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and methyl iodide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ketone group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the ketone group.
Major Products Formed
Substitution: Substitution of the bromine atom can lead to the formation of various derivatives with different functional groups.
Oxidation: Oxidation of the ketone group results in the formation of carboxylic acids.
Reduction: Reduction of the ketone group yields alcohols.
Scientific Research Applications
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various materials and chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: Lacks the methyl group at the 9th position.
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Lacks the bromine atom at the 6th position.
6-Bromo-9-methyl-1H-carbazol-1-one: Lacks the tetrahydro structure.
Uniqueness
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-9-methyl-3,4-dihydro-2H-carbazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-15-11-6-5-8(14)7-10(11)9-3-2-4-12(16)13(9)15/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCOAJQVJZTOEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213855 |
Source
|
Record name | 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501213855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59514-19-1 |
Source
|
Record name | 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59514-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501213855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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